molecular formula C6H14ClNO B2757554 [1-[(Methylamino)methyl]cyclopropyl]methanol HCl CAS No. 2309475-53-2

[1-[(Methylamino)methyl]cyclopropyl]methanol HCl

Cat. No.: B2757554
CAS No.: 2309475-53-2
M. Wt: 151.63
InChI Key: PNJMEGNTUJBEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO. It is known for its unique structure, which includes a cyclopropyl ring and a methylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride typically involves the reaction of cyclopropylmethanol with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides, various solvents and catalysts.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its potential as a therapeutic agent .

Medicine: In medicine, [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride is investigated for its potential pharmacological properties. It is studied for its effects on various biological pathways and its potential use in drug development .

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it useful in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to interact with enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

[1-(methylaminomethyl)cyclopropyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-6(5-8)2-3-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJMEGNTUJBEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309475-53-2
Record name {1-[(methylamino)methyl]cyclopropyl}methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.